Iron Oxide Black

Catalog No.
S527940
CAS No.
1309-38-2
M.F
Fe3O4
Fe3H2O4
M. Wt
233.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron Oxide Black

CAS Number

1309-38-2

Product Name

Iron Oxide Black

IUPAC Name

oxoiron;oxo(oxoferriooxy)iron

Molecular Formula

Fe3O4
Fe3H2O4

Molecular Weight

233.55 g/mol

InChI

InChI=1S/3Fe.4O

InChI Key

SZVJSHCCFOBDDC-UHFFFAOYSA-N

SMILES

O=[Fe].O=[Fe]O[Fe]=O

Solubility

Soluble in DMSO

Synonyms

Feraheme, Ferriferrous Oxide, Ferrosoferric Oxide, Ferumoxytol, Magnetite, Oxide, Ferriferrous, Oxide, Ferrosoferric

Canonical SMILES

O[Fe]=O.O[Fe]=O.[Fe]

Description

The exact mass of the compound Iron Oxide Black is 231.78 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferric Compounds. It belongs to the ontological category of iron oxide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

Iron oxide black is a naturally occurring mineral known as magnetite. It appears as a black powder and exhibits a metallic luster. The compound consists of both ferrous (Fe²⁺) and ferric (Fe³⁺) ions, which contribute to its unique properties such as magnetism and electrical conductivity. Iron oxide black has a cubic inverse spinel structure where iron ions occupy specific sites within a lattice of oxide ions .

  • Formation from Iron and Water:
    3Fe+4H2OFe3O4+4H23\text{Fe}+4\text{H}_2\text{O}\rightarrow \text{Fe}_3\text{O}_4+4\text{H}_2
  • Schikorr Reaction: Under anaerobic conditions, ferrous hydroxide oxidizes to form iron(II,III) oxide:
    3Fe OH 2Fe3O4+H2+2H2O3\text{Fe OH }_2\rightarrow \text{Fe}_3\text{O}_4+\text{H}_2+2\text{H}_2\text{O}
  • Reduction in Steel Production:
    Fe3O4+4CO3Fe+4CO2\text{Fe}_3\text{O}_4+4\text{CO}\rightarrow 3\text{Fe}+4\text{CO}_2

These reactions illustrate the compound's role in both natural processes and industrial applications.

Iron oxide black can be synthesized through several methods:

  • Direct Reduction: Heating iron metal in the presence of steam.
  • Chemical Precipitation: Mixing ferrous and ferric salts under controlled conditions to precipitate magnetite.
  • Hydrothermal Synthesis: Involves reactions at high temperatures and pressures to form nanoparticles of iron oxide black.

Each method can yield different particle sizes and morphologies, impacting the material's properties .

Iron oxide black is widely used across various industries:

  • Pigments: Known as Mars Black or C.I. pigment black 11, it is employed in paints, coatings, plastics, and cosmetics due to its excellent UV protection.
  • Catalysts: Utilized in processes like the Haber process for ammonia synthesis and water-gas shift reactions.
  • Magnetic Materials: Its magnetic properties make it suitable for applications in data storage devices and magnetic sensors .

Research into the interactions of iron oxide black with other substances reveals its potential for enhancing material properties. For example, studies show that when combined with polymers or other nanoparticles, it can improve mechanical strength or provide antimicrobial effects. Its ability to interact with light also makes it useful in photothermal therapy applications .

Iron oxide black is part of a broader category of iron oxides. Here are some similar compounds along with their unique characteristics:

CompoundChemical FormulaPropertiesUnique Features
Iron(II) OxideFeOBlack solid; less stableRare compared to other oxides; easily oxidized
Iron(III) OxideFe₂O₃Reddish-brown powder; stableCommonly found as hematite; used in pigments
Iron(II,III) Oxide (Magnetite)Fe₃O₄Black powder; ferrimagneticExhibits permanent magnetism; used in steel production

Iron oxide black stands out due to its unique combination of both ferrous and ferric ions, which allows it to exhibit both magnetic properties and chemical reactivity that are not present in other forms like iron(II) oxide or iron(III) oxide.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

DryPowder; PelletsLargeCrystals, OtherSolid

Exact Mass

231.78

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

1317-61-9 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 142 of 156 companies (only ~ 9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Hematinics

Other CAS

1309-38-2
73904-98-0

Use Classification

Cosmetics -> Cosmetic colorant

General Manufacturing Information

Adhesive manufacturing
Custom compounding of purchased resin
Electrical equipment, appliance, and component manufacturing
Printing ink manufacturing
Synthetic rubber manufacturing
C.I. Pigment Black 11: ACTIVE

Dates

Modify: 2023-07-15
1: Trong VM, Tuan VM, Chinh NT, Giang NV, Trang NT, Thanh DT, Hang TT, Hoang T. Characterization of Fly Ash Modified with Vinyltriethoxysilane. J Nanosci Nanotechnol. 2015 Aug;15(8):5905-9. PubMed PMID: 26369170.
2: Chao YC, Su SK, Lin YW, Hsu WT, Huang KS. Interfacial Properties of Polyethylene Glycol/Vinyltriethoxysilane (PEG/VTES) Copolymers and their Application to Stain Resistance. J Surfactants Deterg. 2012 May;15(3):299-305. Epub 2011 Nov 1. PubMed PMID: 22593640; PubMed Central PMCID: PMC3338328.
3: Vollet DR, Awano CM, de Vicente FS, Ruiz AI, Donatti DA. Temperature effect on the structure and formation kinetics of vinyltriethoxysilane-derived organic/silica hybrids. Langmuir. 2011 Sep 6;27(17):10986-92. doi: 10.1021/la200978y. Epub 2011 Jul 28. PubMed PMID: 21736335.
4: Nair BP, Pavithran C. Bifunctionalized hybrid silica spheres by hydrolytic cocondensation of 3-aminopropyltriethoxysilane and vinyltriethoxysilane. Langmuir. 2010 Jan 19;26(2):730-5. doi: 10.1021/la902432r. PubMed PMID: 19810713.
5: Li YS, Wright PB, Puritt R, Tran T. Vibrational spectroscopic studies of vinyltriethoxysilane sol-gel and its coating. Spectrochim Acta A Mol Biomol Spectrosc. 2004 Oct;60(12):2759-66. PubMed PMID: 15350910.
6: Ma Y, Zhou Q, Li A, Shuang C, Shi Q, Zhang M. Preparation of a novel magnetic microporous adsorbent and its adsorption behavior of p-nitrophenol and chlorotetracycline. J Hazard Mater. 2014 Feb 15;266:84-93. doi: 10.1016/j.jhazmat.2013.12.015. Epub 2013 Dec 15. PubMed PMID: 24380891.
7: John Ł, Podgórska M, Nedelec JM, Cwynar-Zając Ł, Dzięgiel P. Strontium-doped organic-inorganic hybrids towards three-dimensional scaffolds for osteogenic cells. Mater Sci Eng C Mater Biol Appl. 2016 Nov 1;68:117-127. doi: 10.1016/j.msec.2016.05.105. Epub 2016 May 24. PubMed PMID: 27524003.
8: Guha A, Biswas N, Bhattacharjee K, Sahoo N, Kuotsu K. pH responsive cylindrical MSN for oral delivery of insulin-design, fabrication and evaluation. Drug Deliv. 2016 Nov;23(9):3552-3561. Epub 2016 Oct 17. PubMed PMID: 27540687.
9: Segat D, Tavano R, Donini M, Selvestrel F, Rio-Echevarria I, Rojnik M, Kocbek P, Kos J, Iratni S, Sheglmann D, Mancin F, Dusi S, Papini E. Proinflammatory effects of bare and PEGylated ORMOSIL-, PLGA- and SUV-NPs on monocytes and PMNs and their modulation by f-MLP. Nanomedicine (Lond). 2011 Aug;6(6):1027-46. doi: 10.2217/nnm.11.30. Epub 2011 Jun 6. PubMed PMID: 21644818.
10: Fink S. Some new methods for affixing sections to glass slides. I. Aqueous adhesives. Stain Technol. 1987 Jan;62(1):27-33. PubMed PMID: 3590235.
11: Lee C, Seo J, Kim J, Jeong J, Han H, Kim H, Kim Y. Polymer Nanodot-Hybridized Alkyl Silicon Oxide Nanostructures for Organic Memory Transistors with Outstanding High-Temperature Operation Stability. Sci Rep. 2016 Oct 5;6:33863. doi: 10.1038/srep33863. PubMed PMID: 27703187; PubMed Central PMCID: PMC5050446.
12: Hernández-Escolano M, Juan-Díaz MJ, Martínez-Ibáñez M, Suay J, Goñi I, Gurruchaga M. Synthesis of hybrid sol-gel materials and their biological evaluation with human mesenchymal stem cells. J Mater Sci Mater Med. 2013 Jun;24(6):1491-9. doi: 10.1007/s10856-013-4900-y. Epub 2013 Mar 9. PubMed PMID: 23475116.
13: Yang L, Wang L, Cui C, Lei J, Zhang J. Stöber strategy for synthesizing multifluorescent organosilica nanocrystals. Chem Commun (Camb). 2016 May 4;52(36):6154-7. doi: 10.1039/c6cc01917j. Epub 2016 Apr 14. PubMed PMID: 27075518.
14: Craig RG, Dootz ER. Effect of mixed silanes on the hydrolytic stability of composites. J Oral Rehabil. 1996 Nov;23(11):751-6. PubMed PMID: 8953479.
15: Patrushev YV, Sidelnikov VN. The properties of capillary columns with silica organic-inorganic MCM-41 type porous layer stationary phase. J Chromatogr A. 2014 May 23. pii: S0021-9673(14)00792-4. doi: 10.1016/j.chroma.2014.05.042. [Epub ahead of print] PubMed PMID: 24933621.
16: Lei R, Wang H, Zuo YM. [Synthesis and evaluation of ethylstyrene-divinylbenzene-coated titania for high performance liquid chromatography]. Se Pu. 2001 Nov;19(6):516-9. Chinese. PubMed PMID: 12545462.
17: Kato K, Gong Y, Saito T, Yokogawa Y. Preparation and catalytic performance of lipases encapsulated in sol-gel materials. Biosci Biotechnol Biochem. 2002 Jan;66(1):221-3. PubMed PMID: 11866115.
18: Li H, Chen Y, Zeng Z, Xie C, Yang X. p-tert-Butylcalix[4]arene-1,3-bis(allyloxyethoxy)ether coated capillaries for open-tubular electrochromatography. Anal Sci. 2005 Jun;21(6):717-20. PubMed PMID: 15984214.
19: Tulumello D, Cooper G, Koprinarov I, Hitchcock AP, Rightor EG, Mitchell GE, Rozeveld S, Meyers GF, Stokich TM. Inner-shell excitation spectroscopy and X-ray photoemission electron microscopy of adhesion promoters. J Phys Chem B. 2005 Apr 7;109(13):6343-54. PubMed PMID: 16851707.
20: Biradar AV, Biradar AA, Asefa T. Silica-dendrimer core-shell microspheres with encapsulated ultrasmall palladium nanoparticles: efficient and easily recyclable heterogeneous nanocatalysts. Langmuir. 2011 Dec 6;27(23):14408-18. doi: 10.1021/la203066d. Epub 2011 Nov 8. PubMed PMID: 21951192.
1: Macdougall IC, Strauss WE, McLaughlin J, Li Z, Dellanna F, Hertel J. A randomized comparison of ferumoxytol and iron sucrose for treating iron deficiency anemia in patients with CKD. Clin J Am Soc Nephrol. 2014 Apr;9(4):705-12. doi: 10.2215/CJN.05320513. Epub 2014 Jan 23. PubMed PMID: 24458078; PubMed Central PMCID: PMC3974353.
2: Bashir MR, Bhatti L, Marin D, Nelson RC. Emerging applications for ferumoxytol as a contrast agent in MRI. J Magn Reson Imaging. 2015 Apr;41(4):884-98. doi: 10.1002/jmri.24691. Epub 2014 Jun 30. Review. PubMed PMID: 24974785.
3: Hetzel D, Strauss W, Bernard K, Li Z, Urboniene A, Allen LF. A Phase III, randomized, open-label trial of ferumoxytol compared with iron sucrose for the treatment of iron deficiency anemia in patients with a history of unsatisfactory oral iron therapy. Am J Hematol. 2014 Jun;89(6):646-50. doi: 10.1002/ajh.23712. PubMed PMID: 24639149; PubMed Central PMCID: PMC4225478.
4: Schiller B, Bhat P, Sharma A. Safety and effectiveness of ferumoxytol in hemodialysis patients at 3 dialysis chains in the United States over a 12-month period. Clin Ther. 2014 Jan 1;36(1):70-83. doi: 10.1016/j.clinthera.2013.09.028. Epub 2013 Dec 7. PubMed PMID: 24315802.
5: Turkbey B, Agarwal HK, Shih J, Bernardo M, McKinney YL, Daar D, Griffiths GL, Sankineni S, Johnson L, Grant KB, Weaver J, Rais-Bahrami S, Harisinghani M, Jacobs P, Dahut W, Merino MJ, Pinto PA, Choyke PL. A Phase I Dosing Study of Ferumoxytol for MR Lymphography at 3 T in Patients With Prostate Cancer. AJR Am J Roentgenol. 2015 Jul;205(1):64-9. doi: 10.2214/AJR.14.13009. PubMed PMID: 26102381.
6: Vadhan-Raj S, Strauss W, Ford D, Bernard K, Boccia R, Li J, Allen LF. Efficacy and safety of IV ferumoxytol for adults with iron deficiency anemia previously unresponsive to or unable to tolerate oral iron. Am J Hematol. 2014 Jan;89(1):7-12. doi: 10.1002/ajh.23582. Epub 2013 Sep 30. PubMed PMID: 23983177; PubMed Central PMCID: PMC4223995.
7: Ruangwattanapaisarn N, Hsiao A, Vasanawala SS. Ferumoxytol as an off-label contrast agent in body 3T MR angiography: a pilot study in children. Pediatr Radiol. 2015 Jun;45(6):831-9. doi: 10.1007/s00247-014-3226-3. Epub 2014 Nov 27. PubMed PMID: 25427433; PubMed Central PMCID: PMC4446254.
8: Finn JP, Nguyen KL, Han F, Zhou Z, Salusky I, Ayad I, Hu P. Cardiovascular MRI with ferumoxytol. Clin Radiol. 2016 Aug;71(8):796-806. doi: 10.1016/j.crad.2016.03.020. Epub 2016 May 21. Review. PubMed PMID: 27221526.
9: Plock N, Facius A, Lahu G, Wood N, Frigo T, Deveney A, Aceves P. Population pharmacokinetic meta-analysis to bridge ferumoxytol plasma pharmacokinetics across populations. Clin Pharmacokinet. 2015 Apr;54(4):385-95. doi: 10.1007/s40262-014-0203-9. PubMed PMID: 25370033; PubMed Central PMCID: PMC4368844.
10: Hope MD, Hope TA, Zhu C, Faraji F, Haraldsson H, Ordovas KG, Saloner D. Vascular Imaging With Ferumoxytol as a Contrast Agent. AJR Am J Roentgenol. 2015 Sep;205(3):W366-73. doi: 10.2214/AJR.15.14534. Epub 2015 Jun 23. PubMed PMID: 26102308; PubMed Central PMCID: PMC5130335.
11: McConnell HL, Schwartz DL, Richardson BE, Woltjer RL, Muldoon LL, Neuwelt EA. Ferumoxytol nanoparticle uptake in brain during acute neuroinflammation is cell-specific. Nanomedicine. 2016 Aug;12(6):1535-42. doi: 10.1016/j.nano.2016.03.009. Epub 2016 Apr 9. PubMed PMID: 27071335; PubMed Central PMCID: PMC4955720.
12: Cantow K, Pohlmann A, Flemming B, Ferrara F, Waiczies S, Grosenick D, Niendorf T, Seeliger E. Acute effects of ferumoxytol on regulation of renal hemodynamics and oxygenation. Sci Rep. 2016 Jul 20;6:29965. doi: 10.1038/srep29965. PubMed PMID: 27436132; PubMed Central PMCID: PMC4951703.
13: Chalouhi N, Jabbour P, Magnotta V, Hasan D. The emerging role of ferumoxytol-enhanced MRI in the management of cerebrovascular lesions. Molecules. 2013 Aug 13;18(8):9670-83. doi: 10.3390/molecules18089670. Review. PubMed PMID: 23945642.
14: Nayak AB, Luhar A, Hanudel M, Gales B, Hall TR, Finn JP, Salusky IB, Zaritsky J. High-resolution, whole-body vascular imaging with ferumoxytol as an alternative to gadolinium agents in a pediatric chronic kidney disease cohort. Pediatr Nephrol. 2015 Mar;30(3):515-21. doi: 10.1007/s00467-014-2953-x. Epub 2014 Sep 12. PubMed PMID: 25212105; PubMed Central PMCID: PMC5911924.
15: Budjan J, Neudecker S, Schock-Kusch D, Kraenzlin B, Schoenberg SO, Michaely HJ, Attenberger UI. Can Ferumoxytol be Used as a Contrast Agent to Differentiate Between Acute and Chronic Inflammatory Kidney Disease?: Feasibility Study in a Rat Model. Invest Radiol. 2016 Feb;51(2):100-5. doi: 10.1097/RLI.0000000000000209. PubMed PMID: 26352750.
16: Toblli JE, Cao G, Giani JF, Dominici FP, Angerosa M. Nitrosative Stress and Apoptosis by Intravenous Ferumoxytol, Iron Isomaltoside 1000, Iron Dextran, Iron Sucrose, and Ferric Carboxymaltose in a Nonclinical Model. Drug Res (Stuttg). 2015 Jul;65(7):354-60. doi: 10.1055/s-0034-1384534. Epub 2014 Jul 22. PubMed PMID: 25050519.
17: Khurana A, Nejadnik H, Chapelin F, Lenkov O, Gawande R, Lee S, Gupta SN, Aflakian N, Derugin N, Messing S, Lin G, Lue TF, Pisani L, Daldrup-Link HE. Ferumoxytol: a new, clinically applicable label for stem-cell tracking in arthritic joints with MRI. Nanomedicine (Lond). 2013 Dec;8(12):1969-83. doi: 10.2217/nnm.12.198. Epub 2013 Mar 27. PubMed PMID: 23534832; PubMed Central PMCID: PMC3816126.
18: Hedgire SS, McDermott S, Wojtkiewicz GR, Abtahi SM, Harisinghani M, Gaglia JL. Evaluation of renal quantitative T2* changes on MRI following administration of ferumoxytol as a T2* contrast agent. Int J Nanomedicine. 2014 Apr 28;9:2101-7. doi: 10.2147/IJN.S61460. eCollection 2014. PubMed PMID: 24812510; PubMed Central PMCID: PMC4010631.
19: Neiser S, Rentsch D, Dippon U, Kappler A, Weidler PG, Göttlicher J, Steininger R, Wilhelm M, Braitsch M, Funk F, Philipp E, Burckhardt S. Physico-chemical properties of the new generation IV iron preparations ferumoxytol, iron isomaltoside 1000 and ferric carboxymaltose. Biometals. 2015 Aug;28(4):615-35. doi: 10.1007/s10534-015-9845-9. Epub 2015 Mar 24. PubMed PMID: 25801756.
20: Ferumoxytol: an intravenous iron, riskier than iron sucrose. Prescrire Int. 2013 Sep;22(141):206. PubMed PMID: 24171212.

Explore Compound Types